molecular formula C19H15F3N2O5 B15156719 {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 2,4-dimethoxybenzoate

{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 2,4-dimethoxybenzoate

Cat. No.: B15156719
M. Wt: 408.3 g/mol
InChI Key: DGVBZTWLHBEAGT-UHFFFAOYSA-N
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Description

{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 2,4-dimethoxybenzoate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 2,4-dimethoxybenzoate typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The trifluoromethyl group is introduced through electrophilic substitution reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. The final step involves esterification of the oxadiazole intermediate with 2,4-dimethoxybenzoic acid under conditions such as refluxing in the presence of a dehydrating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 2,4-dimethoxybenzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the oxadiazole ring, often using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 2,4-dimethoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 2,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the oxadiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to downstream effects on cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzylamine
  • 4-(Trifluoromethyl)benzylamine
  • 3,5-Bis(trifluoromethyl)benzylamine
  • 4-Chlorobenzylamine
  • 4-Methylbenzylamine
  • 4-Methoxybenzylamine

Uniqueness

Compared to these similar compounds, {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 2,4-dimethoxybenzoate stands out due to the presence of the oxadiazole ring and the dimethoxybenzoate moiety. These structural features confer unique chemical properties, such as enhanced stability, specific reactivity, and potential bioactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H15F3N2O5

Molecular Weight

408.3 g/mol

IUPAC Name

[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl 2,4-dimethoxybenzoate

InChI

InChI=1S/C19H15F3N2O5/c1-26-13-6-7-14(15(9-13)27-2)18(25)28-10-16-23-17(24-29-16)11-4-3-5-12(8-11)19(20,21)22/h3-9H,10H2,1-2H3

InChI Key

DGVBZTWLHBEAGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F)OC

Origin of Product

United States

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